molecular formula C21H19I4NO10 B12077580 ThyroxineAcyl-beta-D-Glucuronide

ThyroxineAcyl-beta-D-Glucuronide

Cat. No.: B12077580
M. Wt: 953.0 g/mol
InChI Key: HMTFXPJOBPIOIN-UHFFFAOYSA-N
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Description

ThyroxineAcyl-beta-D-Glucuronide is a metabolite of thyroxine, a crucial hormone produced by the thyroid gland. Thyroxine plays a vital role in regulating metabolism, brain development, cardiac function, and overall growth. The glucuronidation of thyroxine, resulting in the formation of this compound, is a phase II detoxification reaction that enhances the water solubility of thyroxine, facilitating its excretion through bile and urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ThyroxineAcyl-beta-D-Glucuronide involves the glucuronidation of thyroxine. This process is catalyzed by UDP-glucuronyltransferases (UGTs) using UDPGA as a cofactor. The UGT1A and UGT2B families are primarily responsible for this reaction. In humans, UGT1A3 catalyzes the glucuronidation of the side-chain carboxyl group, leading to the formation of acyl glucuronides .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the activity of UGT enzymes and the stability of the product .

Chemical Reactions Analysis

Types of Reactions: ThyroxineAcyl-beta-D-Glucuronide undergoes various chemical reactions, including hydrolysis and transacylation. These reactions are crucial for its metabolism and excretion .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include free thyroxine and its metabolites, which are further processed and excreted by the body .

Mechanism of Action

ThyroxineAcyl-beta-D-Glucuronide exerts its effects through the glucuronidation of thyroxine. This process involves the addition of a glucuronic acid moiety to thyroxine, increasing its water solubility and facilitating its excretion. The molecular targets include UGT enzymes, particularly UGT1A3, which catalyzes the glucuronidation reaction . The pathways involved include phase II detoxification and enterohepatic circulation .

Comparison with Similar Compounds

Uniqueness: ThyroxineAcyl-beta-D-Glucuronide is unique due to its specific glucuronidation at the side-chain carboxyl group, catalyzed by UGT1A3. This specificity influences its metabolic pathway and excretion profile, distinguishing it from other thyroxine glucuronides .

Properties

Molecular Formula

C21H19I4NO10

Molecular Weight

953.0 g/mol

IUPAC Name

6-[2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H19I4NO10/c22-8-4-7(5-9(23)13(8)27)34-17-10(24)1-6(2-11(17)25)3-12(26)20(33)36-21-16(30)14(28)15(29)18(35-21)19(31)32/h1-2,4-5,12,14-16,18,21,27-30H,3,26H2,(H,31,32)

InChI Key

HMTFXPJOBPIOIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N

Origin of Product

United States

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